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8-Methylthio-adenosine -

8-Methylthio-adenosine

Catalog Number: EVT-15277435
CAS Number:
Molecular Formula: C11H15N5O4S
Molecular Weight: 313.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methylthio-adenosine is a sulfur-containing nucleoside derived from adenosine, specifically characterized by the presence of a methylthio group at the 8-position of the adenine moiety. This compound plays a significant role in various biological processes and is involved in the methionine salvage pathway, which is crucial for cellular metabolism in many organisms. 8-Methylthio-adenosine is classified under the broader category of 5'-deoxy-5'-thionucleosides, which are nucleosides that have a sulfur atom substituting for an oxygen atom in their structure.

Source and Classification

8-Methylthio-adenosine can be sourced from various biological systems, as it is produced during the metabolism of S-adenosylmethionine, a key methyl donor in biological methylation reactions. The compound is universally present across aerobic life forms, including bacteria and mammals, indicating its fundamental role in cellular physiology.

Classification
  • Chemical Formula: C11H15N5O3S
  • Molecular Weight: 297.334 g/mol
  • CAS Registry Number: 2457-80-9
  • IUPAC Name: (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[(methylsulfanyl)methyl]oxolane-3,4-diol
Synthesis Analysis

The synthesis of 8-Methylthio-adenosine can be achieved through several methods. One common approach involves the reaction of S-adenosylmethionine with specific enzymes that facilitate the transfer of the methylthio group.

Methods

  1. Enzymatic Synthesis:
    • Enzymes such as S-methyl-5'-thioadenosine phosphorylase catalyze the conversion of S-adenosylmethionine to 8-Methylthio-adenosine.
    • This method utilizes biological pathways to produce the compound efficiently.
  2. Chemical Synthesis:
    • Chemical methods may involve multiple steps including protection of functional groups, substitution reactions, and deprotection to yield the final product.
    • Specific reagents and conditions are tailored to achieve high yields while minimizing side reactions.
Molecular Structure Analysis

The molecular structure of 8-Methylthio-adenosine features a ribose sugar linked to an adenine base with a methylthio group at the 8-position.

Structure Data

  • SMILES Representation: CSC[C@H]1OC@HN1C=NC2=C1N=CN=C2N
  • InChI Identifier: InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

The structure demonstrates the characteristic features of nucleosides with a purine base and a ribofuranose sugar.

Chemical Reactions Analysis

8-Methylthio-adenosine participates in various biochemical reactions within cells.

Reactions

  1. Phosphorylation:
    • It can be phosphorylated by kinases to form 8-methylthioadenosine monophosphate.
    • This reaction is crucial for its role in nucleotide metabolism.
  2. Dephosphorylation:
    • It can also undergo dephosphorylation to release adenine and ribose phosphate derivatives.
    • Such conversions are essential for recycling nucleotides and maintaining cellular energy levels.
Mechanism of Action

The mechanism of action of 8-Methylthio-adenosine involves its participation in metabolic pathways that regulate cellular functions such as proliferation and differentiation.

Process

  1. Methionine Salvage Pathway:
    • It acts as an intermediate in the methionine salvage pathway, facilitating the recycling of methionine from adenine derivatives.
    • This pathway is vital for maintaining methionine levels in cells.
  2. Gene Regulation:
    • The compound influences gene expression and cellular signaling pathways through its metabolites.
    • It has been implicated in regulating apoptosis and cell growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 205 °C (401 °F)

Chemical Properties

  1. Solubility:
    • Soluble in dimethylformamide at concentrations up to 50 mg/mL.
  2. LogP (octanol/water):
    • LogP value indicates moderate hydrophilicity (-0.609), influencing its absorption and distribution within biological systems.
  3. Stability:
    • The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
Applications

8-Methylthio-adenosine has several scientific applications due to its biochemical properties:

  1. Research Tool:
    • Used as a probe in studies investigating methylation processes and nucleotide metabolism.
  2. Therapeutic Potential:
    • Investigated for potential roles in treating metabolic disorders related to methionine metabolism.
  3. Biochemical Studies:
    • Employed in studies related to cell signaling and gene expression regulation due to its influence on these processes.
Biosynthesis and Metabolic Integration of 8-Methylthio-adenosine

Role in the Methionine Salvage Pathway

MTA serves as the entry point for the ubiquitous methionine salvage pathway (MSP), which reclaims the methylthio moiety and adenine backbone to regenerate methionine and adenine nucleotides. This pathway prevents metabolic dead-ends caused by MTA accumulation, which inhibits methyltransferases and polyamine synthases [1]. The MSP involves sequential enzymatic steps:

  • Depolymerization: MTA is cleaved by MTA nucleosidase (MTAN; in bacteria/plants) or MTA phosphorylase (MTAP; in mammals), yielding 5-methylthioribose (MTR) or 5-methylthioribose-1-phosphate (MTR-1-P), respectively [2] [9].
  • Isomerization & Phosphorylation: MTR kinase (MtnK) phosphorylates MTR to MTR-1-P, which isomerizes to methylthioribulose-1-phosphate (MTRu-1-P) via methylthioribose-1-phosphate isomerase (MtnA) [4].
  • Core Cyclic Reactions: MTRu-1-P undergoes dehydration, enolization, and dioxygen-dependent cleavage to form 2-keto-4-methylthiobutyrate (KMTB), the immediate methionine precursor [4] [9].
  • Transamination: KMTB is aminated by transaminases (e.g., MtnV in Bacillus subtilis), preferentially using glutamine, to regenerate methionine [9].

Table 1: Key Enzymes in the Methionine Salvage Pathway

EnzymeFunctionOrganism Examples
MTAP/MTANCleaves MTA to adenine + MTR/MTR-1-PHumans, Pseudomonas aeruginosa
MtnK (Methylthioribose kinase)Phosphorylates MTR to MTR-1-PBacillus subtilis
MtnA (Isomerase)Converts MTR-1-P to MTRu-1-PKlebsiella pneumoniae
RuBisCO-like protein (MtnW)Enolizes DK-MTP-1-P (enolase function)Bacillus subtilis
MtnV (Aminotransferase)Transaminates KMTB to methionineThermoanaerobacter tengcongensis

The pathway's oxygen dependency in the enolase/dioxygenase steps limits its function in anaerobic niches, driving evolutionary adaptations like RuBisCO-like protein (RLP) recruitment in Firmicutes for enolization [4] [9].

Enzymatic Conversion from S-Adenosylmethionine (SAM)

MTA originates almost exclusively from SAM-dependent transmethylation and aminopropylation reactions:

  • Polyamine Synthesis: Decarboxylated SAM donates aminopropyl groups to putrescine (forming spermidine) or spermidine (forming spermine), releasing MTA stoichiometrically [1] [5].
  • Ethylene Biosynthesis: In plants, SAM converts to 1-aminocyclopropane-1-carboxylic acid (ACC) and MTA via ACC synthase [4] [9].
  • Radical SAM Enzymes: Over 65 unique radical-generating enzymes cleave SAM to produce 5'-deoxyadenosine (5'dA) and methionine. Though not direct MTA producers, they share substrates with MTA nucleosidases [5] [10].
  • tRNA Modification: tRNA-isopentenyltransferase (MiaA) adds isopentenyl groups to adenine at position 37 of tRNAs. Degradation of modified tRNAs releases cis-zeatin cytokinins and methylthiolated adenines, contributing to MTA-equivalent derivatives [7].

Table 2: Major SAM-Dependent Pathways Generating MTA

Reaction TypeKey EnzymeProductsMTA Yield
Spermidine synthesisSpermidine synthaseSpermidine + MTA1 MTA per spermidine
Ethylene synthesisACC synthaseACC + MTA1 MTA per ethylene
tRNA modificationtRNA-isopentenyltransferaseIsopentenyl-tRNAMTA upon tRNA decay
Quorum sensing (AI-1)Acyl-homoserine lactone synthaseAHL + MTAVariable

Radical SAM enzymes (with [4Fe-4S] clusters and CX₃CX₂C motifs) reductive cleave SAM to 5'dA, which MTA/SAH nucleosidase can metabolize in bacteria like E. coli [1] [5]. This functional overlap underscores metabolic flexibility in MTA recycling.

Interplay with Polyamine Biosynthesis Networks

MTA is both a product and regulator of polyamine metabolism:

  • Feedback Inhibition: MTA potently inhibits spermine and spermidine synthases (IC₅₀ ~1–10 μM), creating a feedback loop to prevent polyamine overaccumulation [1] [3]. In Saccharomyces cerevisiae meu1Δ mutants lacking MTA phosphorylase, MTA accumulation reduces spermidine by >50% [3].
  • Purine Salvage Linkage: MTAP cleaves MTA to adenine, feeding into purine salvage via adenine phosphoribosyltransferase (APRT) to form AMP. Cancer cells with MTAP deletions (e.g., glioblastoma, leukemia) accumulate MTA and show purine salvage defects, sensitizing them to APRT inhibition [6] [8].
  • Oncometabolite Dynamics: Tumor cells exhibit dysregulated polyamine-MTA flux. MTAP-null cancers accumulate MTA (up to 4 pmol/mg in HCC vs. 1 pmol/mg in normal liver), which may paradoxically promote invasion via microRNA modulation or inhibit proliferation through protein methyltransferase suppression [8].

The MTA-polyamine axis thus balances anabolic demand with metabolic control, where disruptions (e.g., MTAP loss) rewire nucleotide metabolism and epigenetic regulation [6] [8].

Evolutionary Conservation of MTA Recycling Mechanisms

MTA salvage exhibits remarkable evolutionary plasticity, with conserved functions but divergent enzymes:

  • Bacteria: Two primary strategies exist:
  • MTAN/Phosphorylase-Positive: Gamma-proteobacteria like Pseudomonas aeruginosa use MTAP for MTA cleavage. mtnP knockout mutants lose growth on MTA as methionine source [2].
  • Hydrolase/Nucleosidase-Dependent: Firmicutes like Bacillus subtilis employ MtnN (nucleosidase) and MtnK (kinase), alongside RuBisCO-like enolases (MtnW) [4] [9].
  • Archaea: Primarily utilize MTAP homologs, though some extremophiles (e.g., Thermoanaerobacter) show hybrid pathways functional under anaerobiosis [4].
  • Eukaryotes:
  • Plants: Feature the "Yang cycle" for ethylene-linked MTA recycling, with oxygen-dependent aci-reductone dioxygenases [4] [9].
  • Mammals: Depend on MTAP for MTA cleavage; loss of MTAP in cancers (e.g., 15% pancreatic adenocarcinoma) creates metabolic vulnerabilities [6] [8].
  • Paralog Expansion: Borrelia burgdorferi uniquely encodes three functional MTA/SAH nucleosidases, including surface-localized Bgp, suggesting roles in host-pathogen interplay beyond metabolism [1].

Table 3: Evolutionary Distribution of MTA Salvage Components

LineageMTA Cleavage EnzymeCore PathwayOxygen Dependency
Bacteria (γ-Proteobacteria)MTAP (phosphorylase)CompleteFacultative
Bacteria (Firmicutes)MtnN (nucleosidase)CompleteObligate (RLP enolase)
ArchaeaMTAP homologsPartialAnaerobic variants
PlantsMTANYang cycleObligate
MammalsMTAPCompleteFacultative

The recruitment of RLPs from photosynthetic RuBisCO in B. subtilis exemplifies acquisitive evolution, where ancient sulfur-metabolizing enzymes were repurposed for enolization in oxygen-rich environments [4] [9].

Properties

Product Name

8-Methylthio-adenosine

IUPAC Name

(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

InChI

InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1

InChI Key

ZLSIRPOPTWVEOT-HMEJCUHCSA-N

Canonical SMILES

CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

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